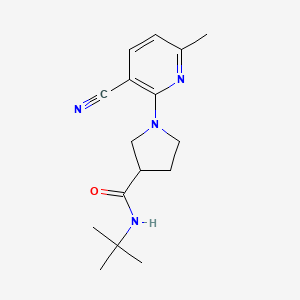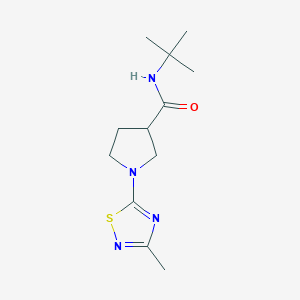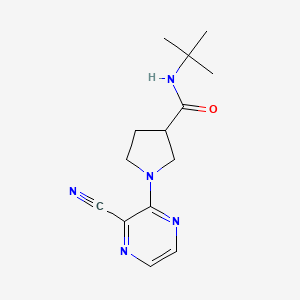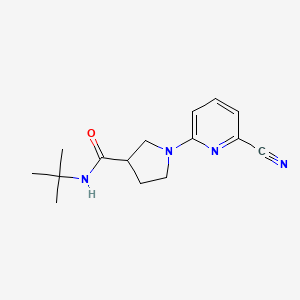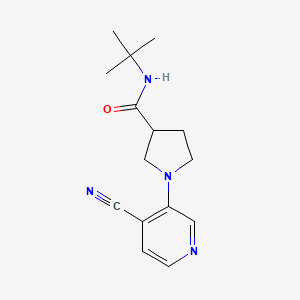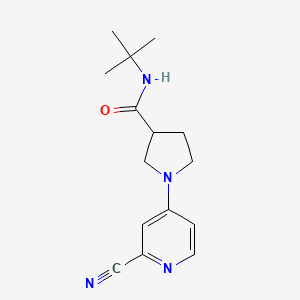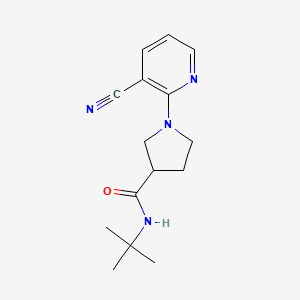
N-tert-butyl-1-(3-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-1-(3-cyanopyridin-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “tert-butyl” and “carboxamide” groups are common in organic chemistry and often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The “tert-butyl”, “3-cyanopyridin-2-yl”, and “carboxamide” groups would then be added through subsequent reactions .Molecular Structure Analysis
The molecular structure would be based on the pyrrolidine ring, with the “tert-butyl”, “3-cyanopyridin-2-yl”, and “carboxamide” groups attached at the appropriate positions . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely be complex and require careful control of conditions . The reactivity of the compound itself would depend on the specific functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of a carboxamide group could make the compound polar and capable of forming hydrogen bonds .Mechanism of Action
Target of Action
The primary target of N-tert-butyl-1-(3-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
This compound interacts with its target, the CYP51 protein, by binding to its active site . This binding inhibits the function of the protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting the function of the CYP51 protein, it disrupts the production of sterols. This can lead to a variety of downstream effects, including alterations in cell membrane structure and function, which can ultimately lead to cell death.
Pharmacokinetics
In-silico studies suggest that the compound may have moderate toxicity . Further in-vitro and in-vivo studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of the CYP51 protein by this compound leads to a disruption in sterol biosynthesis. This can result in significant molecular and cellular effects, including alterations in cell membrane structure and function, and potentially cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-tert-butyl-1-(3-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)12-6-8-19(10-12)13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCPNLSXGUJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
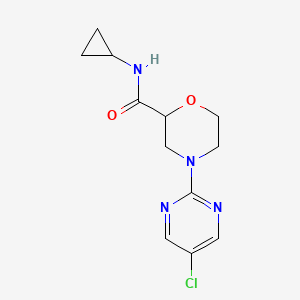
![N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469963.png)
![N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469982.png)
![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469998.png)
![N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470002.png)
![N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470004.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470009.png)
